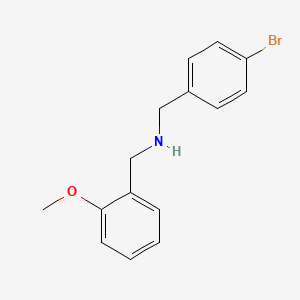![molecular formula C16H13ClN2O5 B5681709 ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as N-(4-chloro-2-nitrobenzoyl)-anthranilic acid ethyl ester and has the molecular formula C16H12ClN2O5.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used in scientific research for a variety of applications, including:
1. Antimicrobial activity: This compound has shown promising antimicrobial activity against various bacterial and fungal strains.
2. Anti-inflammatory activity: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anticancer activity: This compound has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
4. Photodynamic therapy: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to have various biochemical and physiological effects, including:
1. Inhibition of pro-inflammatory cytokines: This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Induction of apoptosis: Ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
3. Inhibition of cell proliferation: This compound has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate in lab experiments include its high purity and stability, as well as its potential for various applications in scientific research. However, the limitations include its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Some possible future directions for the research on ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate include:
1. Development of novel derivatives: The synthesis of novel derivatives of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate with improved solubility and bioactivity could lead to new applications in scientific research.
2. Investigation of molecular targets: Further investigation of the molecular targets of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide insights into its mechanism of action and potential applications.
3. In vivo studies: In vivo studies on the pharmacokinetics and toxicity of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate could provide valuable information for its clinical development.
Conclusion
In conclusion, ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to new discoveries and potential clinical applications.
Synthesemethoden
The synthesis of ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a yellow crystalline powder with a melting point of 170-172°C.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)12-8-7-10(17)9-14(12)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHVEYTZWQLANN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)



![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)


![7-isopropyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5681731.png)